molecular formula C16H15ClN4 B12265084 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline

Cat. No.: B12265084
M. Wt: 298.77 g/mol
InChI Key: WOWKBSJKTVAOLD-UHFFFAOYSA-N
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Description

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline is a heterocyclic compound that incorporates both quinoline and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline typically involves multi-step reactions. One common method includes the condensation of quinoline derivatives with pyrazole intermediates. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the pyrazole or quinoline rings .

Scientific Research Applications

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • **4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine
  • **4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}isoquinoline

Uniqueness

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline is unique due to its specific combination of quinoline and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]quinoline

InChI

InChI=1S/C16H15ClN4/c17-13-7-19-21(11-13)10-12-8-20(9-12)16-5-6-18-15-4-2-1-3-14(15)16/h1-7,11-12H,8-10H2

InChI Key

WOWKBSJKTVAOLD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=NC3=CC=CC=C32)CN4C=C(C=N4)Cl

Origin of Product

United States

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